molecular formula C24H21NO3 B14203692 Ethanone, 2-(4,6-dimethoxy-3-phenyl-1H-indol-1-yl)-1-phenyl- CAS No. 827024-89-5

Ethanone, 2-(4,6-dimethoxy-3-phenyl-1H-indol-1-yl)-1-phenyl-

Cat. No.: B14203692
CAS No.: 827024-89-5
M. Wt: 371.4 g/mol
InChI Key: QHGYRZMETPNEAL-UHFFFAOYSA-N
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Description

Ethanone, 2-(4,6-dimethoxy-3-phenyl-1H-indol-1-yl)-1-phenyl- is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure with two phenyl groups and a dimethoxy substitution on the indole ring, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(4,6-dimethoxy-3-phenyl-1H-indol-1-yl)-1-phenyl- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Dimethoxy Substitution:

    Phenyl Group Addition: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions using benzene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(4,6-dimethoxy-3-phenyl-1H-indol-1-yl)-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or indole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-(4,6-dimethoxy-3-phenyl-1H-indol-1-yl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    2-Phenylindole: A simpler indole derivative with one phenyl group.

    4,6-Dimethoxyindole: An indole derivative with dimethoxy substitution but lacking the phenyl groups.

Uniqueness

Ethanone, 2-(4,6-dimethoxy-3-phenyl-1H-indol-1-yl)-1-phenyl- is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

827024-89-5

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

2-(4,6-dimethoxy-3-phenylindol-1-yl)-1-phenylethanone

InChI

InChI=1S/C24H21NO3/c1-27-19-13-21-24(23(14-19)28-2)20(17-9-5-3-6-10-17)15-25(21)16-22(26)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3

InChI Key

QHGYRZMETPNEAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=CN2CC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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